4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
Overview
Description
Scientific Research Applications
-
4,6-Dibromo-2,3,3-trimethyl-3H-indole and its quaternized salt
- Application Summary : This compound is used in the synthesis of indolenine-containing fluorescent dyes, including highly versatile cyanine and squaraine dyes . It’s also utilized for photodynamic therapy applications .
- Methods of Application : The compound was obtained by sequential synthesis starting from 3,5-dibromoaniline .
- Results or Outcomes : The compound showed excellent properties for optical tumor imaging by its fluorescence .
-
4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole)
- Application Summary : This compound is used in the synthesis of DSSCs and OLEDs components .
- Methods of Application : The compound was synthesized and used for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo .
-
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)
- Application Summary : DCDBTSD was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
- Methods of Application : The compound was used as a catalyst in a one-pot multi-component reaction .
- Results or Outcomes : The compound was found to be a highly efficient and homogeneous catalyst .
-
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- Application Summary : This compound was used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Methods of Application : The compound was synthesized and used for the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
-
4,7-Dibromo-2,1,3-benzothiadiazole
- Application Summary : This compound was used for the synthesis of 4,7-dibromo-2,1,3-benzoselenadiazole .
- Methods of Application : The compound was obtained from 3,6-dibromobenzene-1,2-diamine which could be synthesized by NaBH4 reduction of 4,7-dibromo-2,1,3-benzothiadiazole .
- Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
-
4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
- Application Summary : This compound is primarily used as a reagent in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
- Results or Outcomes : The outcomes of the synthesis processes using this compound as a reagent can also vary widely, but it is generally used because of its reactivity and selectivity .
-
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)
- Application Summary : DCDBTSD was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
- Methods of Application : The compound was used as a catalyst in a one-pot multi-component reaction .
- Results or Outcomes : The compound was found to be a highly efficient and homogeneous catalyst .
-
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- Application Summary : This compound was used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Methods of Application : The compound was synthesized and used for the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
-
4,7-Dibromo-substituted 2,1,3-benzothia(selena,oxa)diazoles
- Application Summary : This compound was used for the synthesis of 4,7-dibromo-2,1,3-benzoselenadiazole .
- Methods of Application : The compound was obtained from 3,6-dibromobenzene-1,2-diamine which could be synthesized by NaBH4 reduction of 4,7-dibromo-2,1,3-benzothiadiazole .
- Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
Safety And Hazards
properties
IUPAC Name |
4,6-dibromo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQSDHZHCNOIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573369 | |
Record name | 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-dihydro-1H-Inden-1-one | |
CAS RN |
207857-48-5 | |
Record name | 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.